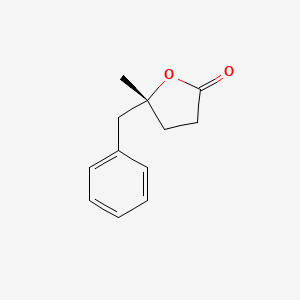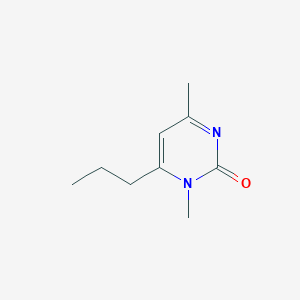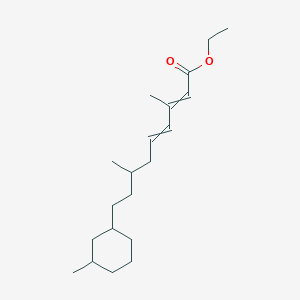![molecular formula C13H15ClN2O5 B14594581 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate CAS No. 61135-71-5](/img/structure/B14594581.png)
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is a complex organic compound that features a pyridinium core substituted with methoxy and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate typically involves the reaction of 2-methoxy-5-(methylamino)benzaldehyde with pyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridinium ion can produce the corresponding pyridine derivative.
Scientific Research Applications
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(methylamino)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium core This structural feature imparts distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
61135-71-5 |
|---|---|
Molecular Formula |
C13H15ClN2O5 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-pyridin-1-ium-1-ylaniline;perchlorate |
InChI |
InChI=1S/C13H15N2O.ClHO4/c1-14-11-6-7-13(16-2)12(10-11)15-8-4-3-5-9-15;2-1(3,4)5/h3-10,14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YIDVMLQMBFIZGN-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)

![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)
![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
![5-[5-(4-bromophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14594528.png)
![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)


![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)



